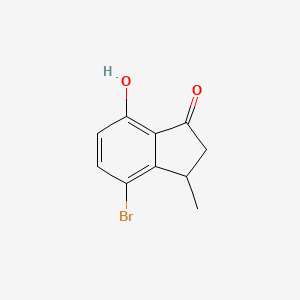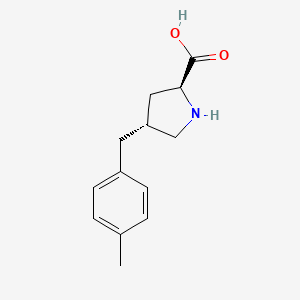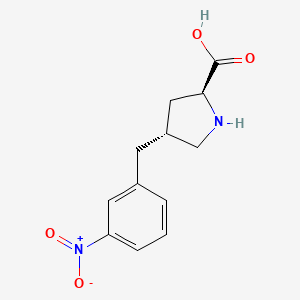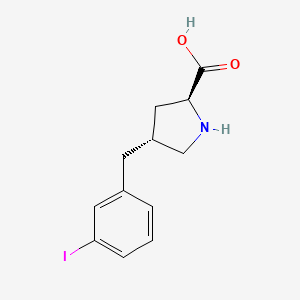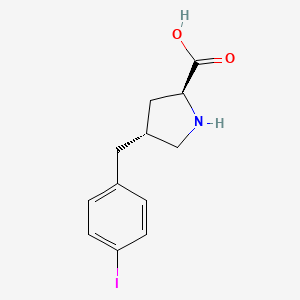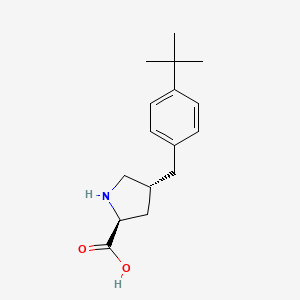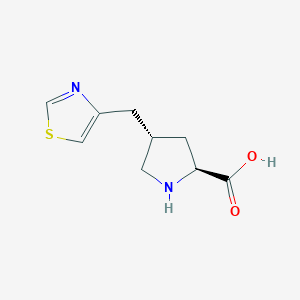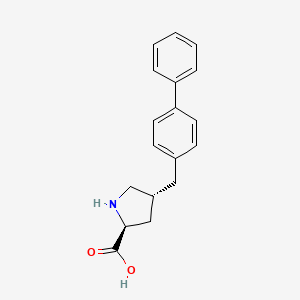
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acid, also known as Boc-D-phenylalanine, is a synthetic amino acid that is widely used in scientific research. This compound has a unique chemical structure that makes it useful in a variety of applications, including drug development and protein synthesis. In
Mechanism of Action
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine does not have a specific mechanism of action, as it is primarily used as a building block for peptide synthesis. However, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may have unique properties due to the presence of the bulky, aromatic side chain. For example, these peptides may have increased binding affinity for specific receptors or enzymes, or they may be more resistant to degradation by proteases.
Biochemical and Physiological Effects
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine itself does not have any significant biochemical or physiological effects, as it is not metabolized by the body. However, peptides containing this amino acid may have a range of effects depending on their sequence and structure. For example, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may have antimicrobial activity, or they may be able to cross the blood-brain barrier and affect neurological processes.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine in lab experiments is its versatility as a building block for peptide synthesis. This compound can be incorporated into a wide range of peptide sequences, allowing researchers to explore the effects of different amino acid sequences on peptide function. Additionally, the bulky, aromatic side chain of (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may confer unique properties on the resulting peptides.
One limitation of using (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is the need for specialized equipment and expertise in peptide synthesis. This process can be time-consuming and requires careful attention to detail to ensure the desired product is obtained. Additionally, peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine may be more difficult to purify and characterize than simpler peptides.
Future Directions
There are several future directions for research involving (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine. One area of interest is the development of new peptidomimetics that incorporate this amino acid. These compounds could have potential therapeutic applications in areas such as cancer treatment, infectious disease, and neurological disorders. Additionally, researchers may explore the effects of peptides containing (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine on specific biological processes, such as enzyme catalysis or protein-protein interactions. Finally, advances in peptide synthesis technology may make it easier and more efficient to incorporate (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine into peptide sequences, opening up new avenues for research in this field.
Scientific Research Applications
(2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is widely used in scientific research as a building block for peptide synthesis. Peptides are short chains of amino acids that play important roles in biological processes such as cell signaling, enzyme catalysis, and immune response. (2S,4R)-4-(Biphenyl-4-ylmethyl)pyrrolidine-2-carboxylic acidalanine is commonly used to introduce a bulky, aromatic side chain into peptide sequences, which can affect the conformation and function of the resulting peptides. This compound is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but are more stable and bioavailable.
properties
IUPAC Name |
(2S,4R)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15/h1-9,14,17,19H,10-12H2,(H,20,21)/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZUHXUJQSMMAV-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254096 | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049982-12-8 | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049982-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-([1,1′-Biphenyl]-4-ylmethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



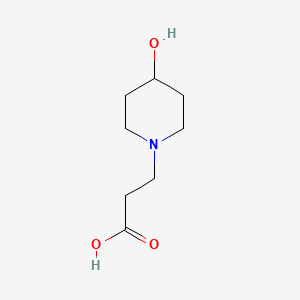
![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)
